PCEEA (hydrochloride)
Overview
Description
Mechanism of Action
Target of Action
PCEEA (hydrochloride) is a synthetic drug that is structurally related to the psychoactive compounds eticyclidine, ketamine, and phencyclidine . The primary targets of PCEEA (hydrochloride) are yet to be elucidated due to the novelty and complexity of this compound .
Mode of Action
The exact mode of action of PCEEA (hydrochloride) is currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of pceea (hydrochloride) is currently lacking
Biochemical Analysis
Biochemical Properties
It is known to be structurally related to psychoactive compounds such as eticyclidine, ketamine, and phencyclidine . These compounds interact with various enzymes and proteins, including NMDA receptors, which play a crucial role in neural signaling and plasticity
Cellular Effects
Given its structural similarity to psychoactive compounds such as eticyclidine, ketamine, and phencyclidine, it is plausible that PCEEA (hydrochloride) may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
A study on phencyclidine-derived designer drugs, which are structurally similar to PCEEA (hydrochloride), suggests that these compounds undergo several metabolic steps including N-dealkylation, O-deethylation followed by oxidation to the corresponding acid, hydroxylation of the cyclohexyl ring at different positions, and aromatic hydroxylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PCEEA (hydrochloride) involves the reaction of cyclohexanamine with 2-ethoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of PCEEA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may involve additional steps such as distillation and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PCEEA (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
PCEEA (hydrochloride) has a wide range of scientific research applications, including:
Comparison with Similar Compounds
PCEEA (hydrochloride) is structurally similar to compounds such as eticyclidine, ketamine, and phencyclidine. These compounds share a common arylcyclohexylamine backbone but differ in their functional groups and pharmacological effects . For example:
Eticyclidine: Known for its dissociative anesthetic properties.
Ketamine: Widely used as an anesthetic and for its antidepressant effects.
Phencyclidine: Known for its hallucinogenic and dissociative effects.
Properties
IUPAC Name |
N-(2-ethoxyethyl)-1-phenylcyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-2-18-14-13-17-16(11-7-4-8-12-16)15-9-5-3-6-10-15;/h3,5-6,9-10,17H,2,4,7-8,11-14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIADMZGNFJNLSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC1(CCCCC1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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